![molecular formula C15H12O3 B191499 7-Hydroxyflavanone CAS No. 6515-36-2](/img/structure/B191499.png)
7-Hydroxyflavanone
Overview
Description
7-Hydroxyflavanone is a monohydroxyflavanone that is flavanone substituted by a hydroxy group at position 7 . It is a natural product found in Phyllanthus sellowianus, Ononis natrix, and other organisms .
Synthesis Analysis
The synthesis of novel 7-hydroxyflavanone derived compounds has been studied. Two series of compounds such as 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones and 4-oxo-2-phenylchroman-7-yl acrylates were synthesized from 7-hydroxyflavanone .Molecular Structure Analysis
The molecular formula of 7-Hydroxyflavanone is C15H12O3 . The IUPAC name is 7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
Microbial transformations of racemic 7-hydroxyflavanone using strains of genus Aspergillus and the species Penicillium chermesinum 113 have been studied . The products of O-methylation, O-methylation along with hydroxylation at C-3′ and C-4′, reduction of the carbonyl group, reduction of the double bond, and different types of ring degradations are elaborated .Physical And Chemical Properties Analysis
The molecular weight of 7-Hydroxyflavanone is 240.25 g/mol . The molar extinction coefficients have been determined for 7-Hydroxyflavanone. It is equal to about 11.6×10^3 M-1·cm-1 at 270 nm, about 11.2×10^3 M-1·cm-1 at 277 nm and about 12.0×10^3 M-1·cm-1 at 275 nm for 7-Hydroxyflavanone dissolved in acetonitrile, ethanol, and methanol, respectively .Scientific Research Applications
Anti-Microbial Agent
7-Hydroxyflavanone has been used in the synthesis of novel compounds that exhibit potent anti-microbial activity . Two series of compounds were synthesized from 7-Hydroxyflavanone, and the results showed that these compounds exhibited significant anti-microbial activity when compared with standard drugs .
DNA Interaction
Research has been conducted to demonstrate differences in the physicochemical properties of 7-Hydroxyflavanone and its interaction with DNA . The study found that 7-Hydroxyflavanone can interact with DNA, although the interactions are weak .
Antioxidant Activity
7-Hydroxyflavanone has been found to have antioxidant potentiality . According to computational and cyclic voltammetry results, 6-hydroxyflavanone could predict higher antioxidant activity with respect to other compounds .
Biological Activity
7-Hydroxyflavanone has been used in the synthesis of novel compounds to assess their biological activity . The study aimed to synthesize these compounds and assess their biological activity .
O-Glycosidation Reactions
7-Hydroxyflavanone acts as a biologically valuable acceptor in O-glycosidation reactions . This process is involved in the synthesis of fully phosphorylated flavones .
Synthesis of α1-Adrenoceptor Antagonists
7-Hydroxyflavanone has been used in the synthesis of α1-adrenoceptor antagonists . These antagonists are linked by a polymethylene chain .
Safety and Hazards
Future Directions
The present study aims to synthesize novel 7-hydroxyflavanone derived compounds and assess their biological activity . The secondary metabolites of the aerial parts of Zornia brasiliensis Vogel, Fabaceae, and the biological activity of one of these secondary metabolites were characterized . The pharmacological properties of 2’-hydroxyflavone (2’-HF) and 2’-hydroxyflavanone (2’-HFa) are detailed .
Mechanism of Action
Target of Action
7-Hydroxyflavanone is a potent inhibitor of aromatase (CYP19) activity . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, a group of hormones that regulate many aspects of reproduction and development.
Mode of Action
It is known to interact with its target, aromatase, and inhibit its activity . This interaction and resulting inhibition can lead to changes in the levels of estrogens in the body, which can have various effects depending on the context.
Biochemical Pathways
7-Hydroxyflavanone belongs to the class of organic compounds known as flavanones . These compounds contain a flavan-3-one moiety, characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 It is known to be involved in the synthesis of fully phosphorylated flavones for use as pancreatic cholesterol esterase inhibitors .
Result of Action
It is known to have various biological effects, including anticarcinogenic, antioxidant, and anti-estrogenic effects . These effects are likely due to its interaction with aromatase and the resulting changes in estrogen levels.
properties
IUPAC Name |
7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJPHCXKPCPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022430 | |
Record name | 7-Hydroxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyflavanone | |
CAS RN |
6515-36-2 | |
Record name | 7-Hydroxyflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6515-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxyflavanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXYFLAVANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC64495H41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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